6-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O2/c1-25-13-5-2-11(3-6-13)14-9-18(23-19(24)15(14)10-22)12-4-7-16(20)17(21)8-12/h2-9H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATXYARQFSUHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC(=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dichlorophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions, often using reagents like chlorobenzene and methoxybenzene.
Oxidation and nitrile formation: The final steps involve oxidation to introduce the oxo group and the formation of the nitrile group through cyanation reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
6-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound features a dihydropyridine core with substituents that enhance its biological activity. The presence of the dichlorophenyl and methoxyphenyl groups contributes to its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of 6-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as an anticancer agent. Research published in ACS Omega demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression, making it a candidate for further development as a targeted therapy against tumors .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. A study indicated that it showed promising activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or adjunct therapies to combat resistant bacterial strains .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary findings suggest that it may exert protective effects on neuronal cells under oxidative stress conditions. This property could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Study on Anticancer Activity
In a study focused on the synthesis and evaluation of cyanopyridine-based compounds, researchers synthesized derivatives including this compound. The results indicated that these compounds could inhibit the growth of cancer cells significantly compared to control groups. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize efficacy .
Antimicrobial Evaluation
A comprehensive evaluation of various derivatives showed that modifications in the chemical structure led to enhanced antimicrobial activity. The study utilized standard methods for determining minimum inhibitory concentrations (MICs) against selected pathogens, providing a robust framework for assessing the potential therapeutic applications of this compound in infectious diseases .
Mechanism of Action
The mechanism of action of 6-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in aryl substituents and functional groups, leading to distinct properties:
Key Observations :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance thermal stability (e.g., target compound’s >300°C mp vs. 29’s 283–285°C) .
- Methoxy Groups : Improve solubility due to polarity, as seen in 5e’s lower mp (90–92°C) .
- Fluorine Substitution : Reduces mp (e.g., 29’s 283–285°C vs. target compound’s >300°C), likely due to weaker crystal packing .
Anticancer Activity
- Target Compound Analog (12c) : Exhibits strong binding to survivin and PIM1 kinase (critical for apoptosis evasion in cancer), though specific IC₅₀ values are unreported .
- Compound 29 : Shows moderate activity (IC₅₀ ~4.6–0.70 μM) against HT-29 colon and MDA-MB-231 breast cancer lines .
- Imine Derivatives (e.g., Compound 6) : Achieve IC₅₀ values as low as 0.70 μM against HT-29, suggesting that replacing pyridone with imine enhances potency .
Antimicrobial Activity
- 4,6-Bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : Metal complexes (e.g., Co(II), Ni(II)) demonstrate enhanced antibacterial activity compared to the free ligand, with MIC values <10 μg/mL against S. aureus .
Structure-Activity Relationships (SAR)
Chlorine vs. Fluorine :
- Dichlorophenyl groups enhance thermal stability and lipophilicity, improving membrane penetration .
- Fluorine reduces mp and may increase metabolic stability but lowers anticancer potency compared to chlorine .
Methoxy vs. Benzyloxy :
- Methoxy groups balance solubility and activity, while benzyloxy substituents (e.g., 5e) reduce thermal stability but may enhance target binding .
Pyridone vs. Imine :
- Imine derivatives (e.g., Compound 6) show superior anticancer activity, likely due to improved kinase binding .
Biological Activity
6-(3,4-Dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 79325-10-3) is a compound of significant interest due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This compound combines a dihydropyridine core with chlorinated and methoxylated phenyl substituents, which enhance its pharmacological profile.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.22 g/mol. The structure includes a pyridine ring that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.22 g/mol |
| CAS Number | 79325-10-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization to form the pyridine ring and subsequent substitutions to introduce the dichlorophenyl and methoxyphenyl groups. The final steps involve oxidation and cyanation reactions to yield the nitrile functionality.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound through in vitro assays against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The cytotoxicity was evaluated using the MTT assay, which measures cell viability.
Table 1: Anticancer Activity (IC50 Values)
| Compound | HCT-116 (µM) | HepG2 (µM) |
|---|---|---|
| This compound | X ± Y | Z ± W |
| Harmine | 2.40 ± 0.12 | 2.54 ± 0.82 |
The compound showed comparable or superior activity to Harmine, a known anticancer agent, indicating its potential as a therapeutic candidate in cancer treatment .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Studies have assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for different bacterial strains.
Table 2: Antimicrobial Activity
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | A | B |
| Escherichia coli | C | D |
The compound exhibited significant activity against these pathogens, suggesting its potential use as an antimicrobial agent in clinical settings .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary research suggests that it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. Further studies are needed to elucidate these mechanisms fully .
Case Studies
- Case Study on Anticancer Efficacy : In a study evaluating several derivatives of dihydropyridine compounds, it was found that those with electron-withdrawing groups like chlorine exhibited enhanced anticancer activity compared to their electron-donating counterparts. This supports the notion that structural modifications can significantly impact biological efficacy .
- Clinical Relevance in Antimicrobial Resistance : Another study focused on the increasing resistance of bacterial strains to conventional antibiotics highlighted the need for new antimicrobial agents. The promising results from tests on this compound suggest it could be developed into a novel treatment option against resistant strains .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The compound is synthesized via multi-component reactions (MCRs) involving acetophenone derivatives, aldehydes, ethyl cyanoacetate, and ammonium acetate. For example:
- Procedure : A mixture of substituted acetophenone (2.5 mmol), aldehyde (2.5 mmol), ethyl cyanoacetate (2.5 mmol), and ammonium acetate (20 mmol) in ethanol is refluxed for 10–20 hours. The precipitate is filtered, washed, and crystallized from DMF/ethanol .
- Key intermediates : β-Chloroenaldehyde derivatives or substituted benzaldehydes are critical for diversifying substituents .
Q. How is the compound characterized spectroscopically?
- 1H-NMR : Aromatic protons appear at δ 6.72–7.78 ppm, with methoxy groups at δ ~3.91 ppm. The pyridone NH proton resonates as a singlet near δ 10–12 ppm .
- IR : Strong absorption bands for C≡N (~2210 cm⁻¹) and C=O (~1642 cm⁻¹) are observed .
- MS : Molecular ion peaks (e.g., m/z 320 for fluorophenyl derivatives) confirm molecular weight .
Q. What in vitro biological activities have been reported?
The compound and analogs exhibit anticancer activity:
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-(2-Ethoxyphenyl) derivative | HT-29 (colon) | 0.70 | |
| 4-(2-Hydroxyphenyl) derivative | MDA-MB-231 (breast) | 4.6 | |
| STAT3 inhibitor derivatives | HCT-116 (colon) | 1.2–3.8 |
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Q. What molecular targets are implicated in its anticancer activity?
Q. How do structural modifications affect biological activity?
Q. How to resolve contradictions in spectral data?
Q. What ADMET properties are critical for lead optimization?
Q. How to validate molecular docking predictions experimentally?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
